molecular formula C18H13BrF3NO3 B3035169 [[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate CAS No. 303151-53-3

[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate

Cat. No.: B3035169
CAS No.: 303151-53-3
M. Wt: 428.2 g/mol
InChI Key: UVLSKRQEBBNSJN-MDZDMXLPSA-N
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Description

[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C18H13BrF3NO3 and its molecular weight is 428.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

X-Ray Crystallography and Pharmacophore Models

[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate, as part of the enaminone family, has been studied for its structural properties using X-ray crystallography. Such studies help in understanding the molecule's conformation and its implications in biological activities. A study revealed that certain structural features like the enaminone system and the 4-bromophenyl group are crucial for its anticonvulsant properties, which can guide the design of new anticonvulsant agents (Edafiogho et al., 2003).

Synthesis and Antipathogenic Activity

Research into the synthesis of various derivatives of this compound, including those with bromophenyl and trifluoromethyl groups, has been conducted. These derivatives have shown significant antipathogenic activities, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Such activities are attributed to the presence of halogen atoms on the phenyl substituent, highlighting their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Application in Synthesis of Novel Compounds

The compound's derivatives have been utilized in the synthesis of novel compounds, such as in the palladium-catalyzed allylic amination of unsaturated sugars. This demonstrates its versatility in synthetic organic chemistry, enabling the development of new molecular structures with potential pharmaceutical applications (Baer & Hanna, 1981).

Liquid Crystalline Properties

The derivatives of this compound have been investigated for their liquid crystalline properties. For instance, studies have shown that monomers containing a cinnamoyl moiety related to this compound can form a liquid crystalline phase, indicating their potential use in materials science, particularly in the development of novel liquid crystal materials (Jin, 2010).

Antinociceptive Activities

The compound's derivatives have also been evaluated for their antinociceptive activities, showing potential as pain-relieving agents. Studies using animal models have indicated that certain enaminones can effectively reduce pain responses, which could be valuable in developing new analgesic drugs (Masocha et al., 2016).

Properties

IUPAC Name

[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF3NO3/c1-23(10-9-16(24)12-5-7-15(19)8-6-12)26-17(25)13-3-2-4-14(11-13)18(20,21)22/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLSKRQEBBNSJN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC(=O)C1=CC=C(C=C1)Br)OC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/C(=O)C1=CC=C(C=C1)Br)OC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate
Reactant of Route 2
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[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate
Reactant of Route 3
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[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate
Reactant of Route 4
[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate
Reactant of Route 5
[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate
Reactant of Route 6
[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate

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